5-Carbafructofuranose 6-phosphate 5-Carbafructofuranose 6-phosphate
Brand Name: Vulcanchem
CAS No.: 101932-65-4
VCID: VC20755334
InChI: InChI=1S/C7H15O8P/c8-3-7(11)1-4(5(9)6(7)10)2-15-16(12,13)14/h4-6,8-11H,1-3H2,(H2,12,13,14)/t4-,5-,6+,7+/m1/s1
SMILES: C1C(C(C(C1(CO)O)O)O)COP(=O)(O)O
Molecular Formula: C7H15O8P
Molecular Weight: 258.16 g/mol

5-Carbafructofuranose 6-phosphate

CAS No.: 101932-65-4

Cat. No.: VC20755334

Molecular Formula: C7H15O8P

Molecular Weight: 258.16 g/mol

* For research use only. Not for human or veterinary use.

5-Carbafructofuranose 6-phosphate - 101932-65-4

Specification

CAS No. 101932-65-4
Molecular Formula C7H15O8P
Molecular Weight 258.16 g/mol
IUPAC Name [(1R,2R,3S,4S)-2,3,4-trihydroxy-4-(hydroxymethyl)cyclopentyl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C7H15O8P/c8-3-7(11)1-4(5(9)6(7)10)2-15-16(12,13)14/h4-6,8-11H,1-3H2,(H2,12,13,14)/t4-,5-,6+,7+/m1/s1
Standard InChI Key FPZOLXXZZKFHSH-JWXFUTCRSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)COP(=O)(O)O
SMILES C1C(C(C(C1(CO)O)O)O)COP(=O)(O)O
Canonical SMILES C1C(C(C(C1(CO)O)O)O)COP(=O)(O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator